molecular formula C52H72N14O12 B606364 Bremelanotide Acetate CAS No. 1607799-13-2

Bremelanotide Acetate

カタログ番号 B606364
CAS番号: 1607799-13-2
分子量: 1085.234
InChIキー: MAYUSRUHXFWITM-GBRHMYBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bremelanotide Acetate, also known as PT-141 Acetate, is a synthetic peptide analogue of α-MSH . It is an agonist at melanocortin receptors including the MC3R and MC4R for the treatment of sexual dysfunction . It is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women who previously had no problems with sexual desire . It should only be used in women who have low sexual desire that is troubling to them and is not caused by a medical or mental health problem, problems in the relationship, or medicine or other drug use .


Molecular Structure Analysis

Bremelanotide is a cyclic heptapeptide lactam that is a functional analog of endogenous α-melanocyte-stimulating hormone (α-MSH) . Its molecular formula is C50H68N14O10.xC2H4O2 . The molecular weight is 1085.22 .


Chemical Reactions Analysis

Bremelanotide is a 7 amino acid peptide, and its metabolism consists of multiple hydrolysis reactions . 64.8% of a radiolabelled dose is excreted in the urine and 22.8% of the dose is recovered in the feces .

科学的研究の応用

  • Bremelanotide Acetate is approved in the USA for the treatment of premenopausal women with acquired, generalized HSDD. It is a melanocortin receptor agonist, functioning as a self-administered, on-demand subcutaneous therapy. It shows potential in modulating brain pathways involved in sexual response (Dhillon & Keam, 2019).

  • The drug has demonstrated efficacy in sustaining the treatment effects for HSDD in premenopausal women, as analyzed in the RECONNECT Open-Label Extension Phase (Clayton et al., 2018).

  • Preclinical studies on female rats have shown that Bremelanotide Acetate selectively increases measures of sexual solicitation without altering other sexual behaviors. This indicates its specificity in the treatment of hypoactive sexual desire disorders (Pfaus et al., 2007).

  • Clinical trials have also demonstrated the positive effects of Bremelanotide Acetate on subjective sexual response and arousal in premenopausal women with sexual arousal disorder (Diamond et al., 2006).

  • A randomized, placebo-controlled dose-finding trial found that Bremelanotide Acetate was safe, effective, and well-tolerated in treating female sexual dysfunctions in premenopausal women (Clayton et al., 2016).

  • Safety studies have indicated that the most common adverse effects of Bremelanotide Acetate include nausea, flushing, headache, and injection site reactions. However, these effects were mostly mild to moderate (Clayton et al., 2022).

  • Bremelanotide Acetate has shown promise in treating female sexual dysfunctions, with significant improvements in sexual desire and reduced distress across various subgroups of premenopausal women (Simon et al., 2022).

Safety And Hazards

Bremelanotide may cause serious side effects. It may cause severe or ongoing nausea, slow heartbeats, or high blood pressure . It may darken the color of your gums or your skin (especially on the face or breasts). These skin changes may be permanent, even after you stop using bremelanotide . It should not be used if you have heart problems or if you have untreated or uncontrolled high blood pressure .

将来の方向性

Bremelanotide has shown promise in effectively treating erectile dysfunction (ED) without the cardiovascular effects found in ED drugs currently available . It is under development for diabetic kidney disease, premenopausal women with hypoactive sexual desire disorder, impaired female sexual desire, obesity . Future directions in research, including advances in neurobiological understanding, personalized medicine, long-term treatment studies, and destigmatization initiatives, offer promising pathways for enhancing the management of HSDD .

特性

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSRUHXFWITM-GBRHMYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027730
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bremelanotide Acetate

CAS RN

1607799-13-2
Record name Bremelanotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。